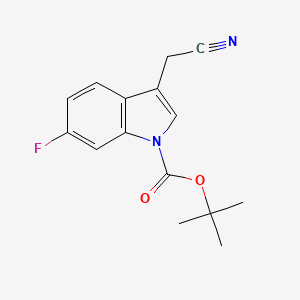

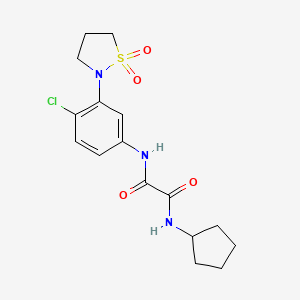

Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Novel Protecting Groups for Fluorous Synthesis

Tert-butyl alcohol derivatives, including those related to Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate, have been explored for their utility as novel protecting groups in fluorous synthesis. These compounds facilitate the protection and immobilization of medium-size nonpolar carboxylic acids in a fluorous phase, highlighting their importance in simplifying purification processes in organic synthesis (Pardo et al., 2001).

Radical Addition and Cyclization Reactions

The compound has been implicated in studies focused on the carbomethylation of arylacrylamides leading to substituted indolin-2-one via cascade radical addition/cyclization processes. Such reactions underscore the potential of tert-butyl derivatives in facilitating complex chemical transformations, which are pertinent to synthesizing bioactive molecules (Dai et al., 2014).

Catalysis and Oxidation Reactions

Research has demonstrated the utility of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a compound with structural similarity, as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This showcases the role of such compounds in selective oxidation processes, which are crucial in the synthesis of α,β-unsaturated carbonyl compounds from primary and secondary allylic and benzylic alcohols (Shen et al., 2012).

Advanced Synthetic Applications

The tert-butyl group has been featured in the synthesis of complex organic molecules, such as spirocyclic indoline lactones and other pharmacologically relevant compounds. These syntheses often involve intricate reactions, including base-promoted cyclization and subsequent alkylations, demonstrating the compound's versatility in synthetic organic chemistry (Hodges et al., 2004).

Medicinal Chemistry and Drug Development

This compound and related compounds have been investigated in the context of medicinal chemistry, particularly in the design and synthesis of antihypertensive agents. These studies reveal the potential of such compounds in developing new therapeutic agents with targeted biological activities (Kreighbaum et al., 1980).

Orientations Futures

Future research could focus on the synthesis, molecular structure analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, and safety and hazards of Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate. The use of tert-butyl substituents in organic semiconductors and conductors has been explored, indicating potential future directions for similar compounds .

Mécanisme D'action

Target of Action

Indole derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Without specific information, it’s hard to say exactly how “Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate” interacts with its targets. The cyanomethyl and fluoro groups could potentially be involved in interactions with the target protein, leading to changes in its function .

Biochemical Pathways

Indole derivatives are involved in a wide range of biochemical pathways, including those related to neurotransmission, inflammation, and cell growth .

Pharmacokinetics

The tert-butyl group is known to influence the pharmacokinetic properties of drugs, potentially affecting their absorption, distribution, metabolism, and excretion .

Result of Action

Indole derivatives can have a wide range of effects, depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .

Propriétés

IUPAC Name |

tert-butyl 3-(cyanomethyl)-6-fluoroindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-5-4-11(16)8-13(12)18/h4-5,8-9H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEXLMJUNKYYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2613679.png)

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2613684.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613689.png)

![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2613692.png)

![(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613693.png)

![(Z)-3-allyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2613695.png)

![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)